molecular formula C14H4Cl2F6N4O2 B6312557 1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione CAS No. 1357626-77-7

1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione

Cat. No.: B6312557
CAS No.: 1357626-77-7
M. Wt: 445.1 g/mol
InChI Key: HERFKKOOGMAIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione is a complex organic compound featuring a uretidine-2,4-dione core substituted with two pyridinyl groups, each bearing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with urea derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro substituents .

Scientific Research Applications

1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl and chloro substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • Fluopyram

Uniqueness

1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-diazetidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)25-11(27)26(12(25)28)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERFKKOOGMAIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=O)N(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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